molecular formula C18H24FN3O2S2 B2795362 N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}methanesulfonamide CAS No. 847381-32-2

N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}methanesulfonamide

Cat. No.: B2795362
CAS No.: 847381-32-2
M. Wt: 397.53
InChI Key: YKXKBSHDWBQMRC-UHFFFAOYSA-N
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Description

N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}methanesulfonamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a thiophene ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}methanesulfonamide typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Mechanism of Action

The mechanism of action of N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}methanesulfonamide involves its interaction with specific molecular targets, such as receptors and enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring facilitates its interaction with various biological pathways . The thiophene ring contributes to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}methanesulfonamide is unique due to its combination of a fluorophenyl group, a thiophene ring, and a methanesulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Biological Activity

N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}methanesulfonamide, a synthetic compound belonging to the class of piperazine derivatives, has garnered attention for its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H28F2N3O2SC_{25}H_{28}F_{2}N_{3}O_{2}S with a molecular weight of approximately 455.6 g/mol. Its IUPAC name is 2-(4-fluorophenyl)-N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl]acetamide, indicating a complex structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC25H28F2N3O2S
Molecular Weight455.6 g/mol
IUPAC Name2-(4-fluorophenyl)-N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl]acetamide
InChI KeySBACLNAHGAEYAL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the central nervous system (CNS). It is believed to modulate neurotransmitter systems, potentially affecting serotonin and dopamine pathways due to its piperazine core. The presence of the thiophene moiety may enhance its lipophilicity, facilitating better blood-brain barrier penetration.

Key Mechanisms:

  • Receptor Modulation : Interacts with serotonin receptors (5-HT receptors), influencing mood and anxiety.
  • Enzyme Inhibition : Exhibits inhibitory effects on protein tyrosine phosphatases (PTP), particularly PtpB from Mycobacterium tuberculosis, which plays a role in signal transduction within macrophages .

Biological Activity and Case Studies

Several studies have investigated the compound's biological activities, including its anti-cancer and anti-microbial properties.

Anti-Cancer Activity

A study evaluated the efficacy of the compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation in vitro, with IC50 values demonstrating potency comparable to existing chemotherapeutics:

Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colon Cancer)5.0Induction of apoptosis via caspase activation
NCI-H460 (Lung Cancer)3.5Disruption of cell cycle progression

In vivo studies using xenograft models showed that treatment with this compound resulted in tumor growth inhibition without significant toxicity, as evidenced by stable body weight in treated animals .

Anti-Microbial Activity

The compound has also been assessed for its anti-microbial properties, particularly against Mycobacterium tuberculosis. The inhibition of PtpB was shown to interfere with essential signaling pathways in macrophages, reducing bacterial virulence and enhancing host immune responses .

Pharmacokinetics and Bioavailability

Research indicates that this compound possesses favorable pharmacokinetic properties:

  • High Oral Bioavailability : Studies report over 90% bioavailability in rat models, suggesting effective absorption and systemic circulation after oral administration .
  • Metabolism : The compound undergoes hepatic metabolism, primarily through oxidation and conjugation pathways.

Properties

IUPAC Name

N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2S2/c1-14(20-26(2,23)24)18(17-4-3-13-25-17)22-11-9-21(10-12-22)16-7-5-15(19)6-8-16/h3-8,13-14,18,20H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXKBSHDWBQMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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